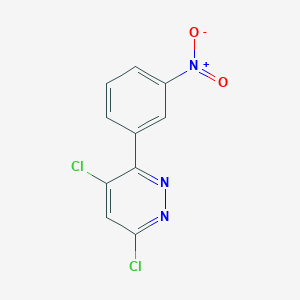
4,6-Dichloro-3-(3-nitrophenyl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloro-3-(3-nitrophenyl)pyridazine is a heterocyclic aromatic compound that contains a pyridazine ring substituted with chlorine atoms at the 4 and 6 positions and a nitrophenyl group at the 3 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-3-(3-nitrophenyl)pyridazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-nitrophenylhydrazine and 4,6-dichloropyridazine.
Condensation Reaction: The 3-nitrophenylhydrazine is reacted with 4,6-dichloropyridazine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
4,6-Dichloro-3-(3-nitrophenyl)pyridazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4 and 6 positions can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4) are typical methods.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
Nucleophilic Substitution: Substituted pyridazine derivatives with various functional groups.
Reduction: Amino-substituted pyridazine derivatives.
Oxidation: Oxidized pyridazine derivatives with additional functional groups.
科学的研究の応用
4,6-Dichloro-3-(3-nitrophenyl)pyridazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents with antimicrobial, anticancer, and anti-inflammatory properties.
Agrochemicals: The compound is used in the development of herbicides and pesticides due to its ability to interfere with biological pathways in pests.
Materials Science: It is utilized in the synthesis of advanced materials, including polymers and dyes, due to its unique electronic properties.
作用機序
The mechanism of action of 4,6-Dichloro-3-(3-nitrophenyl)pyridazine depends on its specific application:
Biological Activity: In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit DNA topoisomerase, leading to anticancer activity.
Agrochemical Activity: As a pesticide, it may disrupt essential biological processes in pests, such as enzyme function or cellular respiration.
類似化合物との比較
Similar Compounds
- 4,6-Dichloro-3-(2-nitrophenyl)pyridazine
- 4,6-Dichloro-3-(4-nitrophenyl)pyridazine
- 4,6-Dichloro-3-(3-aminophenyl)pyridazine
Uniqueness
4,6-Dichloro-3-(3-nitrophenyl)pyridazine is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and biological activity. The presence of chlorine atoms at the 4 and 6 positions of the pyridazine ring also contributes to its distinct chemical properties, making it a valuable compound for various applications.
特性
CAS番号 |
80591-52-2 |
|---|---|
分子式 |
C10H5Cl2N3O2 |
分子量 |
270.07 g/mol |
IUPAC名 |
4,6-dichloro-3-(3-nitrophenyl)pyridazine |
InChI |
InChI=1S/C10H5Cl2N3O2/c11-8-5-9(12)13-14-10(8)6-2-1-3-7(4-6)15(16)17/h1-5H |
InChIキー |
WJFDNXFKDDOTRX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(C=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


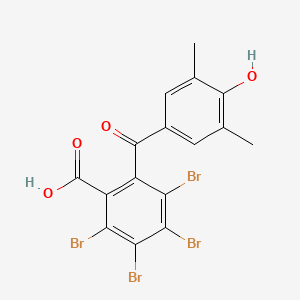


![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tetradecanoate](/img/structure/B14407170.png)
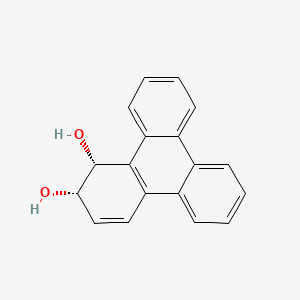
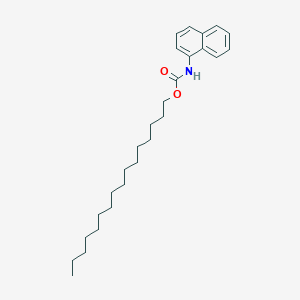
![Ethyl 5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)pentanoate](/img/structure/B14407188.png)
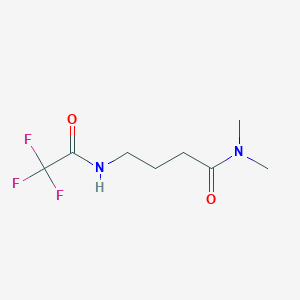
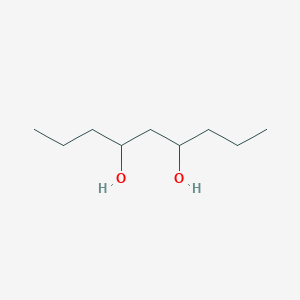
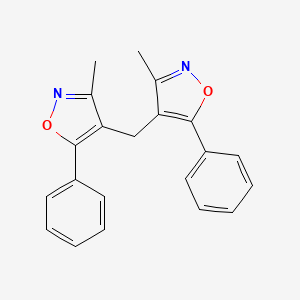


![[(4-Methoxyphenyl)(phenyl)methylidene]propanedial](/img/structure/B14407226.png)

